molecular formula C14H15F3N4O B2586464 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034634-06-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2586464
CAS No.: 2034634-06-3
M. Wt: 312.296
InChI Key: FMISVHXAUOZYEF-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group at the 1 and 5 positions, an ethyl group at the 3 position, and a trifluoromethyl group on the nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Pyrazolone derivatives from oxidation.

  • Amines from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of this compound depends on its biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another pyrazole derivative with a phenyl group.

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide: Similar structure but without the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound makes it distinct, as it can significantly affect the compound's physical, chemical, and biological properties.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-9-7-11(20-21(9)2)5-6-18-13(22)10-3-4-12(19-8-10)14(15,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMISVHXAUOZYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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